molecular formula C16H36OSi B14260323 1-Triethylsilyloxydecane CAS No. 256235-78-6

1-Triethylsilyloxydecane

Cat. No.: B14260323
CAS No.: 256235-78-6
M. Wt: 272.54 g/mol
InChI Key: SHTTYXXIIRONIA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Triethylsilyloxydecane can be synthesized through the reaction of 1-decanol with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Triethylsilyloxydecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced to yield decane and triethylsilane.

    Substitution: The triethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Silanols or siloxanes.

    Reduction: Decane and triethylsilane.

    Substitution: Various substituted decane derivatives.

Scientific Research Applications

1-Triethylsilyloxydecane has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, facilitating the selective reactions of other functional groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism by which 1-Triethylsilyloxydecane exerts its effects is primarily through its ability to act as a protecting group. The triethylsilyloxy group stabilizes the molecule and prevents unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

    1-Trimethylsilyloxydecane: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.

    1-Triisopropylsilyloxydecane: Contains a triisopropylsilyl group, offering different steric and electronic properties.

    1-Tert-Butyldimethylsilyloxydecane: Features a tert-butyldimethylsilyl group, providing enhanced stability and resistance to hydrolysis.

Uniqueness: 1-Triethylsilyloxydecane is unique due to its balance of steric hindrance and reactivity. The triethylsilyl group offers sufficient protection while allowing for relatively easy removal under mild conditions, making it a versatile protecting group in organic synthesis.

Properties

CAS No.

256235-78-6

Molecular Formula

C16H36OSi

Molecular Weight

272.54 g/mol

IUPAC Name

decoxy(triethyl)silane

InChI

InChI=1S/C16H36OSi/c1-5-9-10-11-12-13-14-15-16-17-18(6-2,7-3)8-4/h5-16H2,1-4H3

InChI Key

SHTTYXXIIRONIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCO[Si](CC)(CC)CC

Origin of Product

United States

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